Chrysoidine

Catalog No.
S579936
CAS No.
532-82-1
M.F
C12H13ClN4
M. Wt
248.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chrysoidine

CAS Number

532-82-1

Product Name

Chrysoidine

IUPAC Name

4-phenyldiazenylbenzene-1,3-diamine;hydrochloride

Molecular Formula

C12H13ClN4

Molecular Weight

248.71 g/mol

InChI

InChI=1S/C12H12N4.ClH/c13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10;/h1-8H,13-14H2;1H

InChI Key

MCTQNEBFZMBRSQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.Cl

Solubility

1 to 10 mg/mL at 73° F (NTP, 1992)
8.04e-05 M
@ 15 °C: WATER 5.5%, CELLOSOLVE 6.0%, ABSOLUTE ETHANOL 4.75%, ANHYDROUS ETHYLENE GLYCOL 9.5%, XYLENE 0.005%; SLIGHTLY SOL IN ACETONE; PRACTICALLY INSOL IN BENZENE
Soluble in water and oxygenated solvents
In water = 20 mg/l; in ethanol = 9 mg/l; in methyl Cellosolve = 20 mg/l

Synonyms

C.I. Basic Orange 2, C.I. Solvent Orange 3, chrysoidine, chrysoidine acetate, chrysoidine monohydrochloride, chrysoidine R, chrysoidine Y

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.Cl

Detection of Chrysoidine in Food and Beverages

Specific Scientific Field: Food Safety and Quality Control

Summary of the Application: Chrysoidine, an industrial dye, is banned as a food additive due to its potential health risks. It has been found in some food products, necessitating the development of detection methods .

Methods of Application or Experimental Procedures: Surface Enhanced Raman Spectroscopy (SERS) is used for the detection of Chrysoidine. In this method, a mixture of silver nanoparticles (AgNPs) and polyethyleneimine (PEI) is used as the SERS substrate at room temperature. PEI attracts Chrysoidine to the hot spot region of the AgNPs and enhances its Raman signal .

Results or Outcomes: The limits of detection (LOD) in both water and Mirinda soft drink were determined to be 1.32 µg/L and 5.11 µg/L, respectively. The average recoveries ranged from 95.65 to 102.08% with the RSDs of 3.41-5.02% .

Determining Chrysoidine in Soybean Milk Film

Summary of the Application: A highly sensitive and specific indirect competitive enzyme-linked immunosorbent assay (icELISA) was developed for the detection of Chrysoidine, a dye banned in soybean milk film .

Methods of Application or Experimental Procedures: Two haptens with different spacer arms were synthesized to produce antibodies. Both homologous and heterologous immunoassay formats were compared to enhance the icELISA sensitivity. The heterologous icELISA exhibited better performance .

Results or Outcomes: The IC50 (50% inhibitory concentration) of the heterologous icELISA was 0.33 ng/mL, the limit of detection (LOD, 10% inhibitory concentration) was 0.04 ng/mL, and the limit of quantitation (LOQ, 20%–80% inhibitory concentration) ranged from 0.09 to 4.9 ng/mL .

Synthesis of Chrysoidine Y Doped Potassium Dihydrogen Orthophosphate Single Crystal

Specific Scientific Field: Materials Science and Optoelectronics

Summary of the Application: Chrysoidine Y is used to dope potassium dihydrogen orthophosphate (KDP) crystals, which are grown by slow solvent evaporation method. These doped crystals have unique optical, mechanical, and dielectric properties, making them suitable for optoelectronic applications .

Methods of Application or Experimental Procedures: The incorporation of Chrysoidine Y in the KDP crystal lattice is confirmed from the powder XRD and energy dispersive X-ray analysis. The optical bandgap energy of the doped crystal is measured using UV-visible transmittance spectrum .

Results or Outcomes: The doped crystal has an optical bandgap energy of 3.65 eV and possesses lower Urbach energy. The mechanical properties confirmed that the grown crystal is a soft material having reverse indentation size effect and the doped crystal has enhanced hardness properties. The doped KDP crystal has lower AC activation energy and is more thermally stable .

Dyeing of Leather, Paper, Feather, Grass, Wood, Bamboo, etc

Specific Scientific Field: Industrial Dyeing

Summary of the Application: Chrysoidine, an industrial azoic dye, is widely used for dyeing various materials due to its good dyeing fastness .

Methods of Application or Experimental Procedures: The dyeing process involves applying the Chrysoidine dye to the materials. The specific methods and procedures can vary depending on the material being dyed .

Results or Outcomes: The use of Chrysoidine results in materials with vibrant colors that are resistant to fading.

Rapid and Sensitive Detection of Chrysoidine in Soft Drinks

Summary of the Application: Chrysoidine, an industrial dye, is banned as a food additive due to its potential health risks. It has been found in some soft drinks, necessitating the development of detection methods .

Dyeing of Textiles

Summary of the Application: Chrysoidine, an industrial azoic dye, is widely used for dyeing textiles due to its good dyeing fastness .

Methods of Application or Experimental Procedures: The dyeing process involves applying the Chrysoidine dye to the textiles. The specific methods and procedures can vary depending on the textile being dyed .

Results or Outcomes: The use of Chrysoidine results in textiles with vibrant colors that are resistant to fading.

Chrysoidine is a synthetic azo dye characterized by the chemical formula C₁₂H₁₃ClN₄. It is primarily recognized for its vibrant orange color and is commonly used in the textile industry for dyeing fabrics. The compound features an azo group (-N=N-) which is responsible for its color properties. Chrysoidine is also known by its systematic name, 4,4'-diaminodiphenylamine-2,2'-disulfonic acid, and is classified under the category of direct dyes, which can be applied directly to the fibers without requiring a mordant.

Chrysoidine acts as a cationic dye, meaning it binds to negatively charged sites on fibers like wool. The specific mechanism of action within the fiber is not well documented in scientific research.

Chrysoidine is considered a hazardous material []. It can cause skin irritation, eye damage, and respiratory problems upon exposure []. There is limited data on its specific toxicity, but due to its classification as an azo dye, it is advisable to handle it with appropriate personal protective equipment and follow safe laboratory practices.

Note:

  • Information on specific case studies involving Chrysoidine is limited due to its industrial focus.
  • Research on the mechanism of action of Chrysoidine within fibers is scarce.
Typical of azo compounds. One significant reaction is its reduction, which can lead to the formation of amines. The presence of electron-withdrawing groups in its structure enhances its susceptibility to reduction. Additionally, Chrysoidine can react with basic dyes to form complex products, often resulting in precipitates with distinct solubility properties in organic solvents .

The compound can also participate in electrophilic aromatic substitution reactions due to the presence of amino groups, making it reactive towards electrophiles under acidic conditions.

Research indicates that Chrysoidine exhibits toxic effects on biological systems, particularly concerning human serum albumin. Studies have shown that Chrysoidine binds to human serum albumin with a stoichiometry of approximately 1.5:1, suggesting a significant interaction that may influence drug delivery and efficacy . Furthermore, the compound's potential for biodegradation under anaerobic conditions has been noted, indicating possible environmental implications .

Chrysoidine can be synthesized through several methods, primarily involving the coupling of diazonium salts with phenolic compounds or amines. A common synthesis route includes:

  • Preparation of Diazonium Salt: An aromatic amine is treated with nitrous acid to form a diazonium salt.
  • Coupling Reaction: The diazonium salt is then reacted with an appropriate coupling component (such as phenolic compounds) to yield Chrysoidine.

Alternative methods may involve variations in reaction conditions or the use of different starting materials to achieve specific derivatives of Chrysoidine .

Chrysoidine finds extensive applications primarily in the textile industry for dyeing purposes due to its vivid color and stability. Other applications include:

  • Biological Research: Used as a marker in various biochemical assays.
  • Environmental Studies: Investigated for its adsorption and removal from wastewater using advanced materials like graphene oxide composites .
  • Cosmetics: Occasionally utilized in cosmetic formulations for coloring purposes.

Interaction studies have highlighted Chrysoidine's binding characteristics with proteins such as human serum albumin, which may affect its pharmacokinetics and toxicity profiles. The binding process is spontaneous and involves hydrogen bonding, emphasizing the importance of understanding these interactions for safety assessments in industrial applications .

Chrysoidine shares similarities with other azo dyes but possesses unique characteristics that distinguish it from them. Notable similar compounds include:

CompoundColorPrimary UseToxicity Level
ChrysoidineOrangeTextile dyeingModerate
Sudan IIIRedBiological stainingHigh
BenzidineColorlessAzo dye precursorVery High
Metanil YellowYellowFood coloringModerate

Chrysoidine's unique combination of color properties and chemical reactivity makes it particularly valuable in specific industrial applications while necessitating careful handling due to its biological activity and potential toxicity.

Physical Description

C.i. basic orange 2 appears as red-brown powder, large black shiny crystals with a green luster or purple powder. (NTP, 1992)

Color/Form

REDDISH-BROWN CRYSTALLINE POWDER
Red-brown powder
Burgundy crystalline powde

Boiling Point

2262 °C

Melting Point

244 to 245 °F (NTP, 1992)
118.5 °C
118-118.5 °C

UNII

2431787HMZ

Related CAS

495-54-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

532-82-1

Wikipedia

Chrysoidine hydrochloride

Use Classification

Cosmetics -> Hair dyeing

Methods of Manufacturing

HOFMANN, BER 10, 213 (1877); MAXIMOFF, US PATENT 2,053,095 (1935 TO AZODAL CO).
m-Phenylenediamine + benzenediazonium chloride (azo coupling)

General Manufacturing Information

1,3-Benzenediamine, 4-(2-phenyldiazenyl)-, hydrochloride (1:1): ACTIVE
Cationic orange dye with a monoazo chromophore

Clinical Laboratory Methods

CHEMICAL MONITORING OF URINE FROM WORKERS POTENTIALLY EXPOSED TO BENZIDINE-DERIVED AZO DYES WAS DETERMINED BY COLORIMETRIC AND GAS CHROMATOGRAPHIC METHODS.

Dates

Modify: 2023-08-15

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